Tetradecyl acrylate

Catalog No.
S1893619
CAS No.
21643-42-5
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyl acrylate

CAS Number

21643-42-5

Product Name

Tetradecyl acrylate

IUPAC Name

tetradecyl prop-2-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3

InChI Key

XZHNPVKXBNDGJD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=C

Monomer for Polymer Synthesis

Tetradecyl acrylate acts as a monomer in the synthesis of polyacrylates. These polymers possess a long hydrocarbon chain (tetradecyl group) attached to the polyacrylate backbone. This structure influences properties like hydrophobicity and solubility. Research explores tetradecyl acrylate in the creation of:

  • Viscosity index improvers for lubricants: Studies investigate incorporating polyacrylates derived from tetradecyl acrylate into lubricants to improve viscosity index. This enhances oil performance across a wider temperature range Source: Investigation of polyacrylates copolymers as lube oil viscosity index improvers, ResearchGate:

Material Science Research

The long alkyl chain of tetradecyl acrylate makes it a valuable component in material science research. Scientists explore its use in:

  • Development of functional coatings: Research examines tetradecyl acrylate in creating coatings with specific functionalities. These could include water repellency, self-assembly properties, or controlled drug release Source: GlpBio, Tetradecyl acrylate:

Tetradecyl acrylate is an organic compound with the chemical formula C₁₇H₃₂O₂. It is classified as an acrylate ester, formed from the reaction between tetradecanol and acrylic acid. This compound features a long hydrophobic alkyl chain, which contributes to its unique properties, making it suitable for various applications in materials science and polymer chemistry. Tetradecyl acrylate is known for its low volatility and relatively high boiling point of approximately 138 °C at a pressure of 0.4 Torr, with a melting point around 14 °C .

Typical of acrylates. Key reactions include:

  • Radical Polymerization: This is the primary method for polymerizing tetradecyl acrylate, where free radicals initiate the polymerization process, leading to the formation of poly(tetradecyl acrylate). The kinetics of this process can be influenced by temperature and the presence of other monomers .
  • Esterification: The compound can undergo further esterification reactions with other acids or alcohols, modifying its properties for specific applications .
  • Cross-Linking: Tetradecyl acrylate can also participate in cross-linking reactions when copolymerized with other monomers, enhancing the mechanical properties of the resulting materials.

Tetradecyl acrylate has been studied for its potential biological effects, particularly concerning skin sensitization. It has been classified as a compound that may cause allergic skin reactions in sensitive individuals . Its hydrophobic nature may also influence its interactions with biological membranes.

The synthesis of tetradecyl acrylate typically involves the following steps:

  • Esterification: Tetradecanol reacts with acrylic acid in the presence of a catalyst (often sulfuric acid) to form tetradecyl acrylate and water.
  • Purification: The product is purified through distillation or extraction methods to remove unreacted starting materials and by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used to confirm the structure and purity of tetradecyl acrylate .

Tetradecyl acrylate finds numerous applications across various fields:

  • Polymer Production: It is widely used as a monomer in the production of polymers and copolymers for coatings, adhesives, and sealants due to its favorable mechanical properties.
  • Additives: Tetradecyl acrylate serves as a bifunctional additive to enhance the properties of biodiesel blends by improving cold flow characteristics and oxidative stability .
  • Surfactants: Its amphiphilic nature allows it to be used in surfactant formulations for various industrial applications.

Studies have shown that tetradecyl acrylate interacts with other chemical compounds during polymerization processes. Its reactivity can be influenced by factors such as temperature, concentration, and the presence of other functional groups in copolymer systems. Understanding these interactions is crucial for optimizing its use in various applications, particularly in creating materials with tailored properties.

Tetradecyl acrylate shares structural similarities with several other alkyl acrylates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Octyl AcrylateC₁₄H₂₆O₂Shorter alkyl chain; more volatile
Decyl AcrylateC₁₆H₃₄O₂Intermediate chain length; different solubility
Hexadecyl AcrylateC₁₈H₃₄O₂Longer chain; higher viscosity
Dodecyl AcrylateC₁₄H₂₆O₂Similar to tetradecyl but with different properties

Uniqueness of Tetradecyl Acrylate

Tetradecyl acrylate's unique features stem from its specific chain length, which balances hydrophobicity and reactivity. This makes it particularly effective in applications requiring low volatility and enhanced mechanical properties compared to shorter or longer-chain analogs. Its role as a bifunctional additive in biodiesel blends further distinguishes it from similar compounds, highlighting its versatility in both industrial and environmental applications.

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 144 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 144 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 143 of 144 companies with hazard statement code(s):;
H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (62.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (99.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

21643-42-5
33827-80-4

Wikipedia

Tetradecyl acrylate

General Manufacturing Information

2-Propenoic acid, tetradecyl ester: ACTIVE
2-Propenoic acid, tetradecyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

Explore Compound Types